molecular formula C14H11NO B13325835 2-Imino-1,2-dihydroanthracen-1-ol

2-Imino-1,2-dihydroanthracen-1-ol

Cat. No.: B13325835
M. Wt: 209.24 g/mol
InChI Key: MNFXJOKBCILPNN-UHFFFAOYSA-N
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Description

2-Imino-1,2-dihydroanthracen-1-ol is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an imino group (-NH) and a hydroxyl group (-OH) attached to the anthracene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1,2-dihydroanthracen-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. The reaction typically proceeds under mild conditions, using a suitable nucleophile such as 2-aminoethanol. The reaction conditions may vary, but generally, the process involves heating the reactants in a solvent like ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Imino-1,2-dihydroanthracen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives. Substitution reactions can lead to a wide range of substituted anthracene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-1,2-dihydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The imino and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-1,2-dihydroanthracen-1-ol is unique due to its specific anthracene backbone combined with the imino and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-imino-1H-anthracen-1-ol

InChI

InChI=1S/C14H11NO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,14-16H

InChI Key

MNFXJOKBCILPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(C(=N)C=CC3=CC2=C1)O

Origin of Product

United States

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